molecular formula C8H9IO B8795288 (4-Iodo-2-methylphenyl)methanol

(4-Iodo-2-methylphenyl)methanol

Cat. No.: B8795288
M. Wt: 248.06 g/mol
InChI Key: ZUAXUTNNVPJHFN-UHFFFAOYSA-N
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Description

(4-Iodo-2-methylphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol. Its structure consists of a phenyl ring substituted with an iodine atom at the para position (C4), a methyl group at the ortho position (C2), and a hydroxymethyl (-CH₂OH) group attached to the benzene ring. This compound is part of a broader class of iodinated aromatic alcohols, which are frequently utilized in organic synthesis, pharmaceutical intermediates, and biochemical research due to their unique electronic and steric properties .

The hydroxymethyl group contributes to hydrogen-bonding interactions, affecting solubility and reactivity.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

(4-iodo-2-methylphenyl)methanol

InChI

InChI=1S/C8H9IO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3

InChI Key

ZUAXUTNNVPJHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)CO

Origin of Product

United States

Comparison with Similar Compounds

(5-Iodo-2-methylphenyl)methanol (CAS 1260242-01-0)

Structural Similarity : 0.97

  • Molecular Formula : C₈H₉IO
  • Molecular Weight : 248.06 g/mol
  • Substituent Positions : Iodine at C5 (meta to hydroxymethyl), methyl at C2.

Key Differences :

  • The iodine atom is positioned at C5 (meta to the hydroxymethyl group) instead of C4 (para).
  • Research Implications : Meta-substitution may reduce steric hindrance near the hydroxymethyl group, enabling easier access for nucleophilic reagents. However, para-substituted iodine in the target compound could offer more predictable regioselectivity in coupling reactions .

(2-Iodophenyl)methanol (CAS Not Provided)

Structural Similarity: Not quantified, but structurally related .

  • Molecular Formula : C₇H₇IO
  • Molecular Weight : 234.03 g/mol

Key Differences :

  • Lacks the methyl group at C2, reducing steric hindrance but also decreasing lipophilicity.
  • Ortho vs. Para Substitution : The proximity of iodine to the hydroxymethyl group in the ortho position may hinder certain reactions due to steric clashes, whereas the target compound’s para-iodine allows for more accessible reaction sites.
  • Applications: (2-Iodophenyl)methanol is used in life science research as a biochemical reagent, suggesting that the target compound’s methyl group could enhance stability in biological systems .

(4-Chloro-3-iodophenyl)methanol (CAS Not Provided)

Structural Similarity : Lower due to additional halogen .

  • Molecular Formula : C₇H₆ClIO
  • Molecular Weight : 268.48 g/mol
  • Substituent Positions : Chlorine at C4, iodine at C3.

Key Differences :

  • Halogen Effects : Chlorine (electron-withdrawing) and iodine (weakly electron-withdrawing but polarizable) create a distinct electronic environment compared to the methyl-iodine combination in the target compound.
  • Reactivity : The presence of two halogens may enable sequential functionalization but complicates regioselectivity. The methyl group in the target compound simplifies steric and electronic profiles for synthetic applications .

N-(4-Iodo-2-methylphenyl)acetamide (CAS 117324-09-1)

Structural Similarity : Functional group variation .

  • Molecular Formula: C₉H₁₀INO
  • Molecular Weight : 275.09 g/mol
  • Substituent Positions : Iodine at C4, methyl at C2, acetamide (-NHCOCH₃) instead of hydroxymethyl.

Key Differences :

  • Functional Group : The acetamide group replaces hydroxymethyl, significantly altering solubility (higher lipophilicity) and hydrogen-bonding capacity.
  • Applications : Acetamide derivatives are often used in drug discovery (e.g., protease inhibitors), whereas hydroxymethyl derivatives like the target compound are more suited for alcohol-based reactions or polymer precursors .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
(4-Iodo-2-methylphenyl)methanol C₈H₉IO 248.06 Iodo (C4), Methyl (C2) Hydroxymethyl (-CH₂OH)
(5-Iodo-2-methylphenyl)methanol C₈H₉IO 248.06 Iodo (C5), Methyl (C2) Hydroxymethyl (-CH₂OH)
(2-Iodophenyl)methanol C₇H₇IO 234.03 Iodo (C2) Hydroxymethyl (-CH₂OH)
(4-Chloro-3-iodophenyl)methanol C₇H₆ClIO 268.48 Chloro (C4), Iodo (C3) Hydroxymethyl (-CH₂OH)
N-(4-Iodo-2-methylphenyl)acetamide C₉H₁₀INO 275.09 Iodo (C4), Methyl (C2) Acetamide (-NHCOCH₃)

Research and Application Insights

  • Synthetic Utility: The para-substituted iodine in this compound offers advantages in cross-coupling reactions over meta- or ortho-substituted analogs due to predictable regiochemistry .

Preparation Methods

Synthesis of (4-Iodo-2-methylphenyl)methanone

The ketone precursor is synthesized via Friedel-Crafts acylation , leveraging TiCl₄ as a Lewis acid to facilitate electrophilic aromatic substitution. For example, reacting 4-iodo-2-methyltoluene with acetyl chloride in dichloromethane (DCM) at 10–12°C yields the methanone:

4-Iodo-2-methyltoluene+CH₃COClTiCl₄, DCM(4-Iodo-2-methylphenyl)methanone\text{4-Iodo-2-methyltoluene} + \text{CH₃COCl} \xrightarrow{\text{TiCl₄, DCM}} \text{(4-Iodo-2-methylphenyl)methanone}

Optimization Notes :

  • Temperature control (8–12°C) prevents side reactions such as polyacylation.

  • Solvent choice : Dichloromethane enhances Lewis acid activity compared to chloroform.

  • Yield : 76–90% for analogous iodinated ketones.

Reduction to (4-Iodo-2-methylphenyl)methanol

The ketone is reduced using NaBH₄ in dimethyl ether (DME) at 65–70°C:

(4-Iodo-2-methylphenyl)methanoneNaBH₄, DMEThis compound\text{(4-Iodo-2-methylphenyl)methanone} \xrightarrow{\text{NaBH₄, DME}} \text{this compound}

Critical Parameters :

  • Stoichiometry : A 1.5:1 molar ratio of NaBH₄ to ketone ensures complete reduction.

  • Workup : Quenching with water followed by extraction with dichloromethane and recrystallization in ethyl acetate/sherwood oil achieves >95% purity.

Direct Iodination of 2-Methylbenzyl Alcohol

Electrophilic aromatic iodination offers a single-step route to introduce iodine at position 4 of 2-methylbenzyl alcohol. This method adapts the oxidative iodination protocol reported for phenolic compounds.

Reaction Conditions and Mechanism

A mixture of 2-methylbenzyl alcohol, potassium iodide (KI), sodium hydroxide (NaOH), and trichloroisocyanuric acid (TCCA) in methanol at 0°C facilitates iodination:

2-Methylbenzyl alcohol+KITCCA, NaOH, MeOHThis compound\text{2-Methylbenzyl alcohol} + \text{KI} \xrightarrow{\text{TCCA, NaOH, MeOH}} \text{this compound}

Key Insights :

  • Oxidant role : TCCA generates iodonium ions (I⁺), enabling electrophilic substitution para to the methyl group.

  • Base effect : NaOH deprotonates the alcohol, enhancing ring activation but risking oxidation of the hydroxymethyl group.

  • Yield : 70–85% for analogous substrates, contingent on temperature control (<5°C).

Limitations and Mitigation Strategies

  • Competing oxidation : The hydroxymethyl group may oxidize to a ketone under basic conditions. Mitigation : Short reaction times (≤1 hour) and excess KI improve selectivity.

  • Regioselectivity : Ortho iodination is minimized due to steric hindrance from the methyl group.

Grignard Reaction with 4-Iodo-2-methylbenzaldehyde

This two-step approach involves formylating 4-iodo-2-methyltoluene to the aldehyde, followed by reduction to the alcohol.

Synthesis of 4-Iodo-2-methylbenzaldehyde

Duff formylation introduces the aldehyde group using hexamine and trifluoroacetic acid (TFA):

4-Iodo-2-methyltoluene(CH₂)₆N₄, TFA4-Iodo-2-methylbenzaldehyde\text{4-Iodo-2-methyltoluene} \xrightarrow{\text{(CH₂)₆N₄, TFA}} \text{4-Iodo-2-methylbenzaldehyde}

Yield : 60–75% for electron-deficient arenes, with purification via vacuum distillation.

Reduction to Alcohol

The aldehyde is reduced using catalytic hydrogenation (H₂/Pd-C) or NaBH₄:

4-Iodo-2-methylbenzaldehydeNaBH₄, EtOHThis compound\text{4-Iodo-2-methylbenzaldehyde} \xrightarrow{\text{NaBH₄, EtOH}} \text{this compound}

Advantages :

  • Mild conditions : Room-temperature reactions prevent deiodination.

  • Scalability : Suitable for multi-gram synthesis.

Comparative Analysis of Methods

MethodPrecursor ComplexityYield (%)Purification DifficultyScalability
Ketone ReductionModerate85–90MediumHigh
Direct IodinationLow70–85LowModerate
Grignard/ReductionHigh60–75HighLow

Key Takeaways :

  • Ketone reduction offers the highest yield and scalability but requires pre-synthesis of the iodinated ketone.

  • Direct iodination is operationally simple but risks functional group oxidation.

  • Grignard/reduction is less efficient due to low formylation yields in iodinated arenes.

Q & A

Q. Example Workflow :

Use Gaussian or ORCA for DFT calculations.

Validate with experimental data (e.g., NMR shifts) to refine computational parameters.

Apply machine learning (e.g., Pistachio or Reaxys databases) to predict feasible catalysts .

Advanced: How should researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer :
Contradictions in NMR/IR/XRD data may arise from:

  • Tautomerism or conformational flexibility : Use variable-temperature NMR to detect dynamic processes .
  • Crystallographic disorder : Employ SHELX-TL for high-resolution refinement of crystal structures, particularly for heavy atoms like iodine .
  • Impurity interference : Cross-validate with LC-MS or GC-MS to identify trace byproducts .

Case Study : If 13C{}^{13}\text{C} NMR shows unexpected peaks, compare with computed spectra (e.g., ACD/Labs or ChemDraw predictions) and revisit reaction stoichiometry .

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Methodological Answer :

  • X-ray crystallography : SHELX suite for resolving iodine-heavy structures; refine thermal parameters to account for anisotropic displacement .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z for C₈H₉IO: ~248 g/mol).
  • Vibrational spectroscopy : FT-IR to verify O-H (3200–3600 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .

Data Interpretation Tip : Compare experimental XRD patterns with Cambridge Structural Database (CSD) entries for analogous iodinated methanols .

Advanced: What green chemistry approaches can improve the sustainability of synthesizing this compound?

Q. Methodological Answer :

  • Biocatalysis : Explore enzymatic reduction of ketone precursors using alcohol dehydrogenases (ADHs) in aqueous media .
  • Solvent alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for iodination steps .
  • Waste minimization : Recover iodine via column chromatography or ion-exchange resins .

Case Study : A Pd-C catalyst recycled via magnetic nanoparticle immobilization reduced metal waste by 40% in hydrogenation trials .

Advanced: How does steric hindrance from the 2-methyl group influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Steric effects : The 2-methyl group may hinder access to the iodine atom in Suzuki-Miyaura couplings. Computational docking (e.g., AutoDock Vina) can predict ligand-catalyst interactions .
  • Mitigation strategies : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance coupling efficiency .
  • Experimental validation : Compare coupling yields with/without methyl substitution via kinetic studies .

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